4-Methyl-1-pentenylboronic acid

Vue d'ensemble

Description

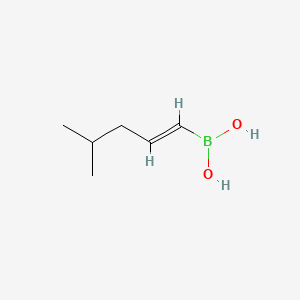

4-Methyl-1-pentenylboronic acid is a boronic acid compound with the molecular formula C6H13BO2 . It is also known by other names such as (E)-4-methylpent-1-enylboronic acid and has a CAS number of 214907-33-2 . The molecular weight of this compound is 127.98 g/mol .

Synthesis Analysis

Boronic acids, including 4-Methyl-1-pentenylboronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The InChI code for 4-Methyl-1-pentenylboronic acid is1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+ . Its canonical SMILES representation is B(C=CCC(C)C)(O)O . The compound has a rotatable bond count of 3 . Chemical Reactions Analysis

Boronic acids, such as 4-Methyl-1-pentenylboronic acid, have been reported to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis

4-Methyl-1-pentenylboronic acid has a boiling point of 220.0±23.0 C at 760 mmHg and a melting point of 99-102 C . It has a topological polar surface area of 40.5 Ų .Applications De Recherche Scientifique

Energy Storage Applications Poly-4-methyl-1-pentene, closely related to 4-methyl-1-pentenylboronic acid in polymer applications, is used as a dielectric material in energy storage. Its dielectric performance is comparable to biaxially oriented polypropylene (BOPP), a widely used dielectric material for capacitors. This polymer's suitability for energy storage applications is due to its high energy density, high breakdown strength, low dielectric loss, and ability to operate at high temperatures. Research focuses on optimizing polymer composites, including poly-4-methyl-1-pentene, for electrical capacitors, indicating the material's potential in enhancing energy storage technology (Ghule, Laad, & Tiwari, 2021).

Medical Applications and Polymer Processing Isotactic poly(4-methyl-1-pentene) (P4M1P) has found extensive use in medical products due to its versatility. A study highlighted the production of micro- or nanofibers from P4M1P, expanding its application in the medical field. By using different solvent systems for electrospinning, fibers with varied morphologies were developed, showcasing the adaptability of P4M1P in creating advanced materials for specific medical applications (Lee, Givens, Chase, & Rabolt, 2006).

Polymerization and Material Science The polymerization of 4-methyl-1-pentene using α-diimine nickel catalysts demonstrates controlled behavior and branch structure, leading to amorphous elastomers with low glass transition temperatures. This research opens avenues for designing materials with specific properties, such as different types of branches and microstructural units, which are crucial for various industrial applications. The study's findings contribute to the broader understanding of polymer science, particularly in manipulating material properties for desired outcomes (Gao, Pan, Guo, Xiao, & Wu, 2011).

Functionalization for High Energy Storage The functionalization of poly(4-methyl-1-pentene) films for high energy storage applications represents a significant advancement. A new family of ionomer modified films was synthesized, enhancing dielectric properties and energy storage capacity. This research underscores the potential of chemically modified poly(4-methyl-1-pentene) in developing advanced materials for energy storage devices, demonstrating the material's adaptability and functionality in technological applications (Zhang et al., 2016).

Porous Structures for Various Applications Poly(4-methyl-1-pentene) has been used to create porous structures through a thermally induced phase-separation method, showcasing the material's versatility in developing structures with specific properties. This method allows for the controlled creation of porous materials, which have potential applications in filtration, catalyst supports, and other areas requiring structured polymer matrices (Zhang et al., 2009).

Safety And Hazards

Orientations Futures

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propriétés

IUPAC Name |

[(E)-4-methylpent-1-enyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTGERMANPOCTC-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-pentenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)

![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)

![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)

![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)